Tert-butyl But-3-ynoate
Description
Properties
IUPAC Name |
tert-butyl but-3-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5-6-7(9)10-8(2,3)4/h1H,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOHDUAEHGJQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically proceeds under reflux in anhydrous toluene or dichloromethane to favor equilibrium displacement toward ester formation. A Dean-Stark apparatus is often employed to remove water via azeotropic distillation, driving the reaction to completion. For example, VulcanChem reports yields exceeding 85% when using sulfuric acid (1–2 mol%) at 110°C for 8–12 hours. The stoichiometric ratio of acid to alcohol is critical, with a 1:1.2 molar ratio minimizing unreacted starting material.
Purification and Byproduct Management
Crude product purification involves neutralization with aqueous sodium bicarbonate, followed by extraction with ethyl acetate or diethyl ether. Silica gel chromatography (hexane/ethyl acetate gradient) resolves residual tert-butanol and oligomeric byproducts. Nuclear magnetic resonance (NMR) analysis confirms the absence of unreacted but-3-ynoic acid, which typically resonates at δ 12–13 ppm (COOH).
Alternative Catalytic Systems and Methodologies
Recent advancements explore heterogeneous catalysts and flow chemistry to improve efficiency and sustainability.
Continuous Flow Microreactor Systems
Industrial-scale production increasingly adopts continuous flow microreactors to enhance heat and mass transfer. VulcanChem highlights a protocol where but-3-ynoic acid and tert-butanol are pumped through a sulfonated polystyrene resin-packed reactor at 120°C and 5 bar pressure, achieving 92% conversion in 30 minutes. This method reduces energy consumption and eliminates the need for aqueous workup, as the resin retains unreacted acid.
Enzymatic Esterification
Emerging studies investigate lipase-catalyzed esterification under solvent-free conditions. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates moderate activity (45–50% yield) at 60°C, though reaction times extend to 48 hours. While environmentally benign, this method currently lacks industrial viability due to enzyme cost and substrate inhibition by tert-butanol.
Transition Metal-Mediated Approaches
The alkyne moiety in this compound enables functionalization via transition metal catalysis, though such methods are less common for its direct synthesis.
Copper-Catalyzed Coupling Reactions
A patent by CN103787971A describes a tert-butyl ester synthesis involving copper iodide (CuI) and trimethylamine (TMEDA) in tetrahydrofuran (THF) at −78°C. Although optimized for a spirocyclic derivative, this protocol’s use of Grignard reagents (e.g., RMgX) suggests adaptability for alkyne esterification. For instance, ethyl 4-(benzyloxy)but-2-ynoate undergoes nucleophilic addition with tert-butoxy magnesium bromide, yielding tert-butyl esters after deprotection.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Temperature | Yield | Reaction Time | Scale |
|---|---|---|---|---|---|
| Acid-Catalyzed Esterification | H₂SO₄ | 110°C | 85% | 12 hours | Laboratory |
| Continuous Flow | Sulfonated Resin | 120°C | 92% | 30 minutes | Industrial |
| Enzymatic | CAL-B Lipase | 60°C | 48% | 48 hours | Laboratory |
| Copper-Mediated | CuI/TMEDA | −78°C | 78%* | 4 hours | Laboratory |
*Reported for analogous tert-butyl esters.
Industrial Scale-Up Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions: Tert-butyl But-3-ynoate undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or other oxidized products.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters.
Scientific Research Applications
Chemical Synthesis
1. Organic Synthesis:
Tert-butyl but-3-ynoate serves as a crucial reagent in organic synthesis. Its alkyne functionality allows it to participate in various chemical reactions, including nucleophilic additions and cycloadditions. The compound can be utilized to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
2. Polymer Production:
The compound is also explored for its potential in polymer chemistry. It can be used as a monomer or co-monomer in the production of specialty polymers, which may exhibit unique properties due to the presence of the alkyne group.
Medicinal Chemistry
1. Drug Development:
The trifluoromethyl group present in derivatives of this compound is known to enhance the pharmacological properties of compounds. Research indicates that such derivatives may have promising activities against various biological targets, making them candidates for drug development .
2. Anticancer Activity:
Recent studies have evaluated the anticancer potential of compounds derived from this compound. For instance, prodrugs synthesized from this compound have shown activity against breast cancer cell lines, indicating its potential role in cancer therapeutics .
Case Studies
Mechanism of Action
The mechanism of action of Tert-butyl But-3-ynoate involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to the formation of various derivatives. The triple bond in the compound also makes it reactive towards electrophilic addition reactions. These properties make this compound a versatile compound in organic synthesis.
Comparison with Similar Compounds
Chemical Stability and Bond Dissociation Energies
The tert-butyl group exhibits distinct bond dissociation behavior compared to linear alkyl or cyclic radicals. demonstrates that tert-butyl radicals dissociate at 5.7 eV across alcohols, ethers, and amines, independent of the heteroatom (O, N) . In contrast, linear alkyl radicals (e.g., ethyl or butyl) show heteroatom-dependent dissociation energies:
- Ethyl radical loss occurs at 9.0 eV (oxygen) vs. 8.3 eV (nitrogen).
- Butyl radical loss occurs at 8.0 eV (oxygen).
Table 1: Bond Dissociation Energies of Radicals
| Radical Type | Dissociation Energy (eV) | Heteroatom Dependency |
|---|---|---|
| Tert-butyl | 5.7 | No |
| Cyclopentyl | 5.7 | No |
| Ethyl | 9.0 (O), 8.3 (N) | Yes |
| Butyl | 8.0 (O) | Yes |
This suggests tert-butyl but-3-ynoate may exhibit greater stability in diverse environments compared to linear esters, as its dissociation is less influenced by adjacent functional groups.
Reactivity in Analytical Assays
Tert-butyl derivatives display reduced reactivity in certain assays. For example, tert-butyl hydroperoxide exhibits a 19.3-fold weaker response than H₂O₂ in the DCFH–HRP assay, while peracetic acid shows only a 1.5-fold weaker response . This indicates that bulky tert-butyl groups may sterically hinder interactions in detection systems.
Table 2: Assay Response Relative to H₂O₂
| Compound | Response Ratio (vs. H₂O₂) |
|---|---|
| Tert-butyl hydroperoxide | 19.3 ± 2.05 (weaker) |
| Peracetic acid | 1.50 ± 0.03 (weaker) |
This compound, with its ester linkage, may similarly exhibit attenuated reactivity in assays sensitive to steric effects.
Table 3: Bioactive Tert-Butyl Derivatives
| Compound | Activity | Key Functional Group |
|---|---|---|
| Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate | Antidiabetic (IC₅₀ 7.12 µM) | Tetrazole, carboxylate |
| This compound (hypothesized) | Potential metabolic stability | Alkyne, ester |
Biological Activity
Tert-butyl but-3-ynoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by detailed research findings.
Chemical Structure and Properties
This compound is an ester derived from but-3-ynoic acid and tert-butanol. Its structure features a triple bond between the third and fourth carbon atoms, classifying it as an alkyne. This unique configuration contributes to its reactivity and potential interactions with biological macromolecules.
Biological Activities
Research into the biological activity of this compound indicates several promising effects:
-
Anticancer Properties :
- A study evaluated various esters, including tert-butyl esters of L-γ-methyleneglutamic acid amides, for their ability to suppress breast cancer cell growth. The results showed that while these compounds exhibited some anticancer activity, they were less potent than their parent compounds .
- The mechanism behind this activity may involve the compound's interaction with cellular pathways that regulate apoptosis and cell proliferation.
-
Enzyme Interaction :
- Compounds with similar structures often engage in nucleophilic attack reactions due to the electrophilic nature of the triple bond. This property allows them to interact with enzymes and other biomolecules, potentially influencing metabolic pathways.
The mechanism of action for this compound is primarily based on its structural properties:
- Electrophilic Reactivity : The triple bond in this compound makes it a reactive electrophile, capable of forming covalent bonds with nucleophiles in biological systems. This reactivity can lead to modifications in biomolecules, influencing their function and activity.
- Influence on Lipophilicity : The presence of the tert-butyl group can increase lipophilicity, which may affect the compound's absorption and distribution within biological systems. However, this can also lead to decreased metabolic stability and unwanted side effects in drug development .
1. Anticancer Activity Evaluation
A study focused on synthesizing various prodrugs, including tert-butyl esters, found that these compounds could inhibit the growth of breast cancer cells (MCF-7, SK-BR-3, MDA-MB-231). However, their efficacy was notably lower compared to established treatments like tamoxifen .
| Compound Type | Cell Line Tested | Inhibition Efficacy | Comparison to Control |
|---|---|---|---|
| Tert-butyl Esters | MCF-7 | Moderate | Less potent than tamoxifen |
| Ethyl Esters | SK-BR-3 | Low | Not significant |
| Parent Compounds | MDA-MB-231 | High | Significant |
2. Pharmacological Properties
The trifluoromethyl group in related compounds has been noted for its pharmacological properties, suggesting that modifications involving this compound could lead to new drug candidates with enhanced efficacy against various diseases.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structure and purity of tert-butyl but-3-ynoate?
- Methodological Answer :
-
GC/MS Analysis : Ideal for identifying volatile impurities and confirming molecular weight. For example, GC/MS can detect residual solvents or byproducts in synthesized this compound .
-
NMR Spectroscopy : H and C NMR are critical for structural confirmation. Axial/equatorial conformers of tert-butyl groups can be resolved using dynamic low-temperature NMR, as demonstrated in hexahydro-1,3,5-triazacyclohexanes .
-
Refractive Index : Adjustments to refractive indices (e.g., 1.3887 for tert-butyl chloride and 1.4290 for tert-butyl bromide) can quantify product mixtures in nucleophilic substitution reactions .
Table 1 : Key Analytical Parameters
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Storage : Store in airtight containers at -20°C to prevent degradation. Tert-butyl compounds like tert-butanol require freezer storage to avoid peroxide formation .
- Explosion Prevention : Use non-sparking tools and explosion-proof equipment in synthesis areas. Ground metal containers during transfers to mitigate static discharge risks .
- Ventilation : Ensure fume hoods are used during reactions to limit inhalation exposure. Tert-butyl derivatives often release volatile organic compounds (VOCs) .
Q. How can researchers minimize side reactions during this compound synthesis?
- Methodological Answer :
- Competitive Nucleophiles : In SN1/SN2 reactions, control nucleophile concentration. For example, chloride and bromide ions compete in tert-butyl alcohol reactions, with product ratios dependent on solvent polarity .
- Temperature Control : Lower reaction temperatures reduce unwanted ester hydrolysis. SLE (supported liquid extraction) methods can isolate intermediates efficiently .
Advanced Research Questions
Q. How do dynamic low-temperature NMR and DFT calculations resolve conformational dynamics of tert-butyl groups?
- Methodological Answer :
-
Low-Temperature NMR : Captures slow-exchange axial/equatorial conformers. For example, tert-butyl groups in 1,3,5-triazinanes exhibit axial preference in solid-state but equatorial dominance in solution due to solvent interactions .
-
DFT with Explicit Solvent Models : Accurately predicts solution-phase conformations. Gas-phase calculations alone favor axial conformers, but explicit solvent inclusion (e.g., water) aligns with experimental NMR data .
Table 2 : Conformational Energy Differences (DFT)
Conformation ΔG (kcal/mol) Solvent Model Axial 0.0 Gas phase Equatorial +1.2 Explicit H2O
Q. What strategies resolve contradictions between NMR data and computational predictions for tert-butyl-containing molecules?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated shifts using software like ACD/Labs or Gaussian. Discrepancies often arise from solvent effects or dynamic averaging .
- Variable-Temperature Studies : Identify temperature-dependent conformational equilibria. For example, tert-butyl rotation barriers in cyclic compounds can be quantified via Arrhenius plots .
Q. How does the tert-butyl group influence regioselectivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The bulky tert-butyl group directs nucleophiles to less hindered positions. In tert-butyl alcohol reactions, bromide (larger ion) shows lower selectivity than chloride due to steric hindrance .
- Solvent Polarity : Polar solvents stabilize carbocation intermediates in SN1 mechanisms, enhancing tert-butyl group retention .
Q. What are the environmental considerations for this compound waste disposal?
- Methodological Answer :
- Waste Segregation : Separate halogenated and non-halogenated waste. Tert-butyl derivatives like tert-butyl chloride require specialized disposal to prevent groundwater contamination .
- Advanced Oxidation Processes (AOPs) : Degrade persistent tert-butyl ethers using Fenton-derived systems (e.g., VUV/Fe(II)/H2O2), which achieve >90% mineralization at neutral pH .
Data Contradiction Analysis
Q. Why might tert-butyl group positions differ between X-ray crystallography and solution-phase NMR?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
